molecular formula C18H18N2OS B2690110 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 941983-70-6

2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No. B2690110
CAS RN: 941983-70-6
M. Wt: 310.42
InChI Key: YFUIZVIAQKPUMG-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as the stability of the protein–ligand complex .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of 4-methylbenzo[d]thiazol-2-amine, a related compound, is C8H12N2S, and its molecular weight is 168.26 .

Scientific Research Applications

Photovoltaic Efficiency Modeling

A study focused on synthesizing various benzothiazolinone acetamide analogs, including structures similar to 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide. These compounds were investigated for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). The study found that these compounds exhibited good light harvesting efficiency (LHE) and favorable energy properties for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activities were explored, indicating potential applications in optoelectronic devices (Mary et al., 2020).

Synthesis and Potential Antipsychotic Properties

Research involving compounds structurally related to 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide explored their synthesis and potential antipsychotic properties. One study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a unique property compared to clinically available antipsychotic agents (Wise et al., 1987).

Synthesis of Benzothiazole Derivatives

In another study, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which share a similar molecular structure with the compound , were synthesized and evaluated for their antitumor activity. These compounds displayed significant anticancer activity against various cancer cell lines, showcasing the potential of benzothiazole derivatives in cancer research (Yurttaş et al., 2015).

Biological Activities of Benzothiazole Acetamide Derivatives

A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are closely related to the compound of interest, evaluated their biological activities, such as antioxidant, antibacterial, and urease inhibition. These compounds were found to have moderate to good activities in these areas, with significant urease inhibition activity. Molecular docking studies provided insights into their binding interactions, highlighting their potential in various biomedical applications (Gull et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. The most active derivatives displayed significant inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Ra . Furthermore, the selected hits showed no activity towards a panel of non-tuberculous mycobacteria (NTM), thus suggesting a selective inhibition of Mtb by the tested imidazo-[2,1-b]-thiazole derivatives over the selected panel of NTM .

Future Directions

The future directions in the research of similar compounds involve the design, in silico ADMET prediction, and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . These compounds are being studied for their potential as new anti-mycobacterial agents .

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-4-5-14(12(2)8-11)9-18(21)20-15-6-7-16-17(10-15)22-13(3)19-16/h4-8,10H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUIZVIAQKPUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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